2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H23NO2 This compound is characterized by a cyclohexane ring substituted with a phenyl group and an amino group linked to a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the condensation of 3-methylbutylamine with a suitable cyclohexane-1,3-dione derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione: Characterized by its unique substitution pattern on the cyclohexane ring.
This compound: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H23NO2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-hydroxy-2-(3-methylbutyliminomethyl)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H23NO2/c1-13(2)8-9-19-12-16-17(20)10-15(11-18(16)21)14-6-4-3-5-7-14/h3-7,12-13,15,20H,8-11H2,1-2H3 |
InChI Key |
SJMAWJBNYRYNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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